molecular formula C10H14ClF2N5 B15113701 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15113701
M. Wt: 277.70 g/mol
InChI Key: DHXPAASPFRHYJN-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity compared to other similar compounds .

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H19F2N5C_{13}H_{19}F_2N_5, with a molecular weight of approximately 283.32 g/mol. The structure features a difluoromethyl group attached to a pyrazole ring, which is linked to another pyrazole derivative through a methanamine bridge. This unique configuration is believed to enhance its biological activity by improving binding affinity to various molecular targets.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazoleContains difluoromethyl group and pyridineExhibits different binding affinities due to pyridine ring
4-(difluoromethyl)-pyrazoleSimple pyrazole derivativeLacks additional functional groups affecting activity
1-(methylsulfonyl)pyrazoleSulfonyl group instead of difluoromethylDifferent mechanism of action in biological systems

Antimicrobial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as E. coli and S. aureus. For instance, one study highlighted the effectiveness of certain pyrazole derivatives against these pathogens, suggesting that modifications in their structure could enhance their antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with specific enzymes or receptors involved in inflammation. For example, some analogs have been shown to reduce the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound under investigation has shown promising results in inhibiting cell viability in various cancer types. For instance, it was reported that similar compounds exhibited IC50 values indicating potent antiproliferative activity against breast cancer cell lines (MCF7) and other malignancies .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with enzymes and receptors. Molecular docking studies suggest that it binds effectively to specific targets, leading to inhibition or modulation of their activity. Such interactions are critical for understanding how the compound can influence biological pathways and contribute to therapeutic effects .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring significantly affected their anticancer properties. The compound was part of this series and showed notable cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammatory models, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels, suggesting potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-8(2-4-14-16)6-13-7-9-3-5-15-17(9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H

InChI Key

DHXPAASPFRHYJN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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